molecular formula C10H12O4 B8276185 2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

2-Hydroxymethyl-8-methoxy-1,4-benzodioxan

Cat. No. B8276185
M. Wt: 196.20 g/mol
InChI Key: QKEUUKJFWUCBKR-UHFFFAOYSA-N
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Patent
US05605896

Procedure details

A mixture of 5.52 g of 8-hydroxy-2-hydroxymethyl-1,4-benzodioxan (prepared as described in EP 210581), 4.2g of anhydrous potassium carbonate and 2.06 ml of methyl iodide in 75 ml of anhydrous dimethylformamide was stirred at 45° C. for 8 hours. Methyl iodide (1 ml) was added to the mixture and stirring continued at the same temperature. After 8 hours, 1 ml of methyl iodide and 2.1 g of potassium carbonate were further added, and the reaction mixture was stirred at 45° C. for 6 hours. Thereafter, the mixture was cooled to room temperature, poured into water and extracted with ethyl acetate. The organic layer was washed with 6N aqueous sodium hydroxide solution, water, then dried on sodium sulfate. Evaporation of the organic layer to dryness in vacuo afforded 5.35 g of 2-hydroxymethyl-8-methoxy-1,4-benzodioxan, which was used in the next step without further purification.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[O:8][CH:9]([CH2:12][OH:13])[CH2:10][O:11][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:14](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[OH:13][CH2:12][CH:9]1[O:8][C:7]2[C:2]([O:1][CH3:14])=[CH:3][CH:4]=[CH:5][C:6]=2[O:11][CH2:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
OC1=CC=CC2=C1OC(CO2)CO
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.06 mL
Type
reactant
Smiles
CI
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred at 45° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
After 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 45° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 6N aqueous sodium hydroxide solution, water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer to dryness in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OCC1COC2=C(O1)C(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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